Lipophilicity (LogP) Comparison: Target Compound vs. Ortho-Fluoro Positional Isomer, Indazole Analog, and Bromo Analog
The target compound exhibits a LogP of 3.22, which is 0.05 units lower than its ortho-fluoro positional isomer (1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide; LogP 3.27) [1], 0.13 units lower than the indazole ring-replacement analog (N-(4-ethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide; LogP 3.35) , and 0.54 units lower than the bromo-substituted analog (N-(4-bromo-2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide; cLogP 3.76) . Lower LogP correlates with reduced membrane partitioning and potentially improved aqueous solubility, which is confirmed by the solubility data below.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.22 (ChemSpace) |
| Comparator Or Baseline | Ortho-fluoro isomer: LogP = 3.27 (ChemDiv); Indazole analog: LogP = 3.35 (ChemDiv); Bromo analog: cLogP = 3.76 (Mastersearch/Chemexper) |
| Quantified Difference | ΔLogP = −0.05 (vs. ortho-fluoro); ΔLogP = −0.13 (vs. indazole); ΔLogP = −0.54 (vs. bromo) |
| Conditions | Computed LogP values from vendor databases; measurement methods may differ across sources |
Why This Matters
Lower lipophilicity in the target compound predicts reduced non-specific protein binding and lower LogD-driven off-target promiscuity compared to the more lipophilic bromo and indazole analogs, which is a critical selection criterion for hit triage in early drug discovery.
- [1] ChemSpace. 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. CSSS00046249421. https://chem-space.com/CSSS00046249421-24E285 (accessed 2026-04-29). View Source
